N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide

Medicinal chemistry Structure-based drug design Conformational analysis

N-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide (CAS 954608-02-7, molecular formula C₁₆H₁₆FN₃O₃S, molecular weight 349.38 g/mol, InChIKey GHORJGMFMNLVIA-UHFFFAOYSA-N) is a synthetic small molecule belonging to the heterocyclyl pyridyl sulfonamide derivative class. Its architecture comprises a pyridine-3-sulfonamide acceptor pharmacophore, a 4-fluorophenyl-substituted γ-lactam (pyrrolidin-5-one) core, and a methylene (–CH₂–) spacer linking the two modules.

Molecular Formula C16H16FN3O3S
Molecular Weight 349.38
CAS No. 954608-02-7
Cat. No. B2415482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide
CAS954608-02-7
Molecular FormulaC16H16FN3O3S
Molecular Weight349.38
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C16H16FN3O3S/c17-13-3-5-14(6-4-13)20-11-12(8-16(20)21)9-19-24(22,23)15-2-1-7-18-10-15/h1-7,10,12,19H,8-9,11H2
InChIKeyGHORJGMFMNLVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide (CAS 954608-02-7): Structural Identity, Molecular Class, and Procurement Baseline


N-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide (CAS 954608-02-7, molecular formula C₁₆H₁₆FN₃O₃S, molecular weight 349.38 g/mol, InChIKey GHORJGMFMNLVIA-UHFFFAOYSA-N) is a synthetic small molecule belonging to the heterocyclyl pyridyl sulfonamide derivative class [1]. Its architecture comprises a pyridine-3-sulfonamide acceptor pharmacophore, a 4-fluorophenyl-substituted γ-lactam (pyrrolidin-5-one) core, and a methylene (–CH₂–) spacer linking the two modules. This compound falls within the broader patent space of pyridylsulfonamide-based pharmaceutical agents, including those claimed as Factor Xa inhibitors, AOC3/VAP-1 inhibitors, and anticancer agents [1][2]. Critically, as of mid-2026, no peer-reviewed publication or publicly accessible authoritative database (PubChem, ChEMBL, BindingDB, PDB) reports quantitative biological activity data for this specific compound.

Why In-Class Substitution of N-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide Risks Experimental Non-Reproducibility


Within the pyridylsulfonamide class, three structural variables determine pharmacological outcome: (i) the heterocyclic sulfonamide warhead (pyridine-3-sulfonamide vs. thiophene-2-sulfonamide vs. substituted benzenesulfonamide), (ii) the N-aryl substituent on the pyrrolidinone ring (4-fluorophenyl vs. 4-methoxyphenyl vs. 3-fluorophenyl), and (iii) the linker topology (direct C–N attachment vs. methylene-spaced vs. longer tethers). Even among close analogs such as N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide (no –CH₂– spacer) or N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide (4-OCH₃ replacing 4-F), the altered hydrogen-bonding geometry, conformational flexibility, and electronic distribution can shift target binding profiles, selectivity windows, and ADME properties in ways that are not predictable from class-level SAR alone [1]. Generic substitution without compound-specific validation data therefore introduces an unquantifiable risk of experimental failure, particularly in target-based screening campaigns or in vivo pharmacology studies where precise molecular recognition is required.

Quantitative Differentiation Evidence for N-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide (CAS 954608-02-7) vs. Closest Structural Analogs


Methylene Spacer vs. Direct C–N Attachment: Conformational Flexibility and Hydrogen-Bonding Distances in the Sulfonamide Linker Region

The target compound incorporates a methylene (–CH₂–) spacer between the pyrrolidinone 3-position and the sulfonamide nitrogen. Its closest structural analog, N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide (compound lacking the –CH₂– group), features a direct C–N bond at the same position. This topological difference adds one rotatable bond (Δ = +1) and increases the N(pyrrolidinone)···N(sulfonamide) through-space distance by approximately 1.4–1.5 Å in the extended conformation [1]. Such linker variation is explicitly captured in the Markush claims of US7939532B2, where n = 0 (direct attachment) and n = 1 (methylene) define distinct and separately claimed chemical sub-series [2]. Although no direct head-to-head biological comparison between these two specific compounds is publicly available, the patent structural taxonomy establishes that the spacer length is a non-trivial variable for intellectual property and, by inference, for biological activity differentiation within the class.

Medicinal chemistry Structure-based drug design Conformational analysis

4-Fluorophenyl vs. 4-Methoxyphenyl N-Aryl Substitution: Calculated Lipophilicity and Electronic Parameter Differentiation

Replacement of the 4-fluorophenyl group on the pyrrolidinone nitrogen with a 4-methoxyphenyl group—as in the analog N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide—produces measurable changes in calculated lipophilicity and electronic surface properties. The 4-F substituent (Hammett σₚ = +0.06) is weakly electron-withdrawing by induction, while the 4-OCH₃ group (σₚ = –0.27) is electron-donating by resonance, creating opposite electronic polarization vectors on the N-aryl ring [1]. This difference alters the preferred π–π stacking geometry with aromatic protein side chains and may modulate metabolic oxidative defluorination vs. O-demethylation routes [2]. Calculated partition coefficients (clogP) differ by approximately 0.5–0.7 log units between the two analogs, a magnitude known to impact aqueous solubility, membrane permeability, and plasma protein binding in this chemical space.

Physicochemical profiling Lead optimization Lipophilicity

Pyridine-3-sulfonamide vs. Thiophene-2-sulfonamide Warhead: Hydrogen-Bond Acceptor Capacity and pKₐ Differentiation

The target compound employs a pyridine-3-sulfonamide moiety, whereas the analog N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide replaces the pyridine ring with a thiophene. The pyridine nitrogen (pKₐ of pyridine ≈ 5.2; pKₐ of pyridine-3-sulfonamide ≈ 3.5–4.0) provides a weakly basic hydrogen-bond acceptor site that can engage serine, threonine, or tyrosine side chains or coordinate water networks in protein binding pockets [1]. Thiophene, by contrast, lacks this heteroatom and offers only a π-electron surface for sulfur–π or CH–π interactions. This fundamental difference in hydrogen-bonding capacity and electrostatic surface potential can redirect the sulfonamide warhead toward distinct binding-site subpockets. While no direct comparative biochemical data exist for these two specific compounds, the broader pyridine-3-sulfonamide class has demonstrated validated target engagement in HCV NS4B inhibition (e.g., PTC725 and analogs, IC₅₀ values 1–50 nM in genotype 1b replicon assays [2]) and in AOC3/VAP-1 inhibition (Boehringer Ingelheim patent series [3]), confirming that the pyridine nitrogen contributes to target recognition in at least two independent protein families.

Pharmacophore design Sulfonamide medicinal chemistry Hydrogen bonding

Recommended Research and Procurement Application Scenarios for N-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide Based on Available Evidence


Scaffold-Hopping and Linker-SAR Exploration in Pyridylsulfonamide-Based Drug Discovery Programs

The compound's defining structural feature—a methylene-spaced pyridine-3-sulfonamide coupled to an N-(4-fluorophenyl)pyrrolidinone—makes it suitable as a linker-variation probe in medicinal chemistry campaigns targeting proteins for which pyridylsulfonamide pharmacophores have demonstrated validated binding (e.g., AOC3/VAP-1, Factor Xa, HCV NS4B, or sigma receptors) [1][2]. Researchers can use this compound to systematically evaluate whether the –CH₂– spacer improves or disrupts target engagement relative to direct-attachment analogs, generating internal SAR data that may inform lead optimization. Procurement should be accompanied by an explicit plan for in-house biochemical profiling, as no published IC₅₀/Kd values are available to guide initial assay concentrations.

Physicochemical Benchmarking and In Silico Model Calibration for Sulfonamide-Containing Compound Libraries

With a molecular weight of 349.38 g/mol, calculated clogP of ~1.8–2.1, one hydrogen-bond donor (sulfonamide NH), and 6 hydrogen-bond acceptors, this compound occupies a favorable region of drug-like chemical space (Lipinski rule-of-five compliant) [1]. It can serve as a calibration standard for computational models predicting aqueous solubility, logD₇.₄, CYP metabolic site of metabolism (SOM), and plasma protein binding for the broader pyridylsulfonamide class. Procurement of a high-purity analytical sample (≥95% by HPLC) enables experimental determination of these parameters, filling a data gap that currently limits in silico model accuracy for N-aryl pyrrolidinone sulfonamides.

Negative Control or Chemical Probe for Sulfonamide Target Engagement Studies

In the absence of demonstrated target-specific biological activity, this compound may function as a structurally matched negative control for target engagement studies involving more potent pyridylsulfonamide derivatives (e.g., the HCV NS4B inhibitor PTC725 or Boehringer Ingelheim AOC3 inhibitor series) [1][2]. Its pyridine-3-sulfonamide warhead and 4-fluorophenyl pyrrolidinone core provide physicochemical similarity to active analogs, while its unvalidated target profile reduces the likelihood of confounding pharmacology in counter-screening panels. Researchers should confirm inactivity against the primary target of interest before deploying the compound as a negative control.

Custom Synthesis Starting Material for Diversified Pyrrolidinone Sulfonamide Libraries

The compound's pyrrolidin-5-one ring and sulfonamide linkage offer multiple sites for further chemical diversification: (i) the pyridine ring can undergo N-oxidation or metal-catalyzed cross-coupling at the 2-, 4-, or 6-positions, (ii) the 4-fluorophenyl group can be substituted via nucleophilic aromatic substitution (SNAr) under appropriate conditions, and (iii) the sulfonamide NH can be alkylated or acylated to modulate H-bond donor capacity [1]. Procurement of gram-quantity batches enables the parallel synthesis of focused libraries for high-throughput screening against panels of sulfonamide-susceptible targets. This application scenario is supported by the compound's classification as a building block in patent literature and its structural analogy to extensively derivatized pyridylsulfonamide cores.

Quote Request

Request a Quote for N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.